methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate
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Description
Methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate is a useful research compound. Its molecular formula is C22H25N5O4 and its molecular weight is 423.473. The purity is usually 95%.
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Scientific Research Applications
Biological Activity of Tricyclic Etheno Analogs
Tricyclic Etheno Analogs of PMEG and PMEDAP Synthesis and Biological Activity
Tricyclic etheno analogs of this compound were synthesized and evaluated for their biological activity. Most compounds showed modest activity against specific viruses, with one compound demonstrating marked activity. However, none of the tested compounds exhibited significant cytostatic effect (Hořejší et al., 2006).
Solid-Phase Synthesis Methodology
Solid-phase Synthesis of 7-substituted 3H-imidazo[2,1-i]purines A method was developed for the solid-supported synthesis of derivatives of methyl 3-(8-(3,5-dimethylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate. This method facilitates library synthesis of these compounds, showing potential for high-throughput screening in drug discovery (Karskela & Lönnberg, 2006).
Selective Inverse Agonists at Human A3 Adenosine Receptors
2-Phenylimidazo[2,1-i]purin-5-ones Structure-Activity Relationships and Characterization
This study explored the structure-activity relationships of 2-phenyl-imidazo[2,1-i]purin-5-ones, finding that these compounds are potent and selective inverse agonists at human A3 adenosine receptors. The high affinity and selectivity make these derivatives valuable research tools in studying adenosine receptors (Ozola et al., 2003).
properties
IUPAC Name |
methyl 3-[6-(3,5-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4/c1-12-9-13(2)11-16(10-12)26-14(3)15(4)27-18-19(23-21(26)27)24(5)22(30)25(20(18)29)8-7-17(28)31-6/h9-11H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZXUUSTDULTTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCC(=O)OC)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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